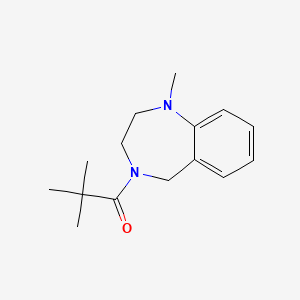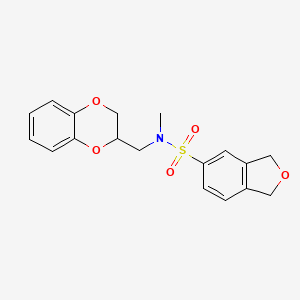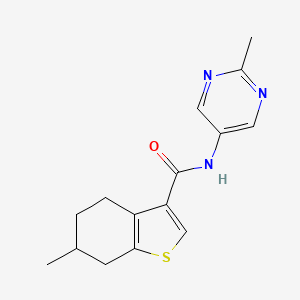![molecular formula C20H19N3O2S B6751922 N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide](/img/structure/B6751922.png)
N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyclopenta[c]pyrazole Ring: This step involves the cyclization of a suitable precursor, such as a phenylhydrazine derivative, with a cyclopentanone derivative under acidic or basic conditions.
Synthesis of the Thieno[3,2-c]pyran Ring: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable dihydropyran precursor.
Coupling Reaction: The final step involves coupling the cyclopenta[c]pyrazole and thieno[3,2-c]pyran intermediates using a carboxamide linkage. This can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as recrystallization, chromatography, or distillation to obtain high-purity products.
化学反応の分析
Types of Reactions
N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the heterocyclic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism by which N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression and replication.
類似化合物との比較
When compared to similar compounds, N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties.
Similar Compounds
N-(2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl)-1-benzofuran-2-carboxamide: Another compound with a cyclopenta[c]pyrazole core, but with different substituents and ring systems.
Pyrano[3,2-c]quinolones: Compounds with a similar pyran ring structure, known for their biological activities.
Indole Derivatives: Compounds with an indole nucleus, widely studied for their diverse biological activities.
特性
IUPAC Name |
N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-20(18-11-13-12-25-10-9-17(13)26-18)21-19-15-7-4-8-16(15)22-23(19)14-5-2-1-3-6-14/h1-3,5-6,11H,4,7-10,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVCJYKXLOOVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC5=C(S4)CCOC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B6751846.png)
![3-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6751851.png)

![N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B6751868.png)
![5-(6,6a,7,8,9,11-Hexahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)thiophene-2-carboxamide](/img/structure/B6751874.png)
![[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B6751880.png)
![3-(2,2,2-Trifluoroethyl)-8-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6751887.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B6751898.png)
![3-(3,5-Dimethylpyrazol-1-yl)-1-[3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]butan-1-one](/img/structure/B6751905.png)

![3-[[1-(4-Chloro-2-methylphenyl)sulfonylpiperidin-3-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B6751923.png)
![7-[[1-(3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B6751928.png)
![4-Cyclopropyl-3-methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,2,4-triazole](/img/structure/B6751940.png)
